molecular formula C20H23NO3 B14790341 7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione

7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione

Cat. No.: B14790341
M. Wt: 325.4 g/mol
InChI Key: FHUWPUGXGAFAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-4-phenylmethoxybutylamine and phthalic anhydride.

    Condensation Reaction: The primary step involves the condensation of 2-methyl-4-phenylmethoxybutylamine with phthalic anhydride under acidic or basic conditions to form the isoindole ring system.

    Cyclization: The intermediate product undergoes cyclization to form the final isoindole-dione structure. This step may require specific catalysts or reagents to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

    7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione: shares structural similarities with other isoindole derivatives, such as:

Uniqueness

    Structural Features: The presence of the 2-methyl-4-phenylmethoxybutyl group imparts unique chemical and biological properties to the compound.

    Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from other isoindole derivatives.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione

InChI

InChI=1S/C20H23NO3/c1-15(10-12-24-14-16-7-3-2-4-8-16)13-20-11-6-5-9-17(20)18(22)21-19(20)23/h2-9,11,15,17H,10,12-14H2,1H3,(H,21,22,23)

InChI Key

FHUWPUGXGAFAIA-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCC1=CC=CC=C1)CC23C=CC=CC2C(=O)NC3=O

Origin of Product

United States

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